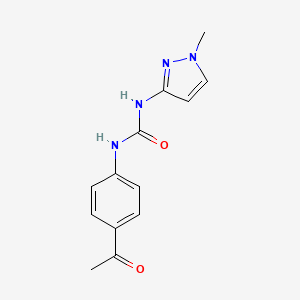![molecular formula C15H21Cl2NO B4831376 1-[4-(2,5-dichlorophenoxy)butyl]piperidine](/img/structure/B4831376.png)
1-[4-(2,5-dichlorophenoxy)butyl]piperidine
Vue d'ensemble
Description
1-[4-(2,5-Dichlorophenoxy)butyl]piperidine is an organic compound with the molecular formula C15H21Cl2NO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a 2,5-dichlorophenoxy group attached to a butyl chain, which is further connected to the piperidine ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-[4-(2,5-dichlorophenoxy)butyl]piperidine typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichlorophenol and 1,4-dibromobutane.
Formation of 2,5-Dichlorophenoxybutane: 2,5-dichlorophenol reacts with 1,4-dibromobutane in the presence of a base such as potassium carbonate to form 2,5-dichlorophenoxybutane.
Nucleophilic Substitution: The 2,5-dichlorophenoxybutane undergoes nucleophilic substitution with piperidine to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Analyse Des Réactions Chimiques
1-[4-(2,5-Dichlorophenoxy)butyl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenoxy group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Potassium carbonate, sodium hydroxide.
Major products formed from these reactions include ketones, carboxylic acids, alcohols, and amines.
Applications De Recherche Scientifique
1-[4-(2,5-Dichlorophenoxy)butyl]piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-[4-(2,5-dichlorophenoxy)butyl]piperidine involves its interaction with specific molecular targets and pathways. The phenoxy group and the piperidine ring play crucial roles in its binding to target proteins or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-[4-(2,5-Dichlorophenoxy)butyl]piperidine can be compared with other similar compounds, such as:
1-[4-(2,4-Dichlorophenoxy)butyl]piperidine: Similar structure but with different chlorine substitution pattern on the phenoxy group.
1-[4-(2,5-Dichlorophenoxy)ethyl]piperidine: Shorter alkyl chain connecting the phenoxy group to the piperidine ring.
1-[4-(2,5-Dichlorophenoxy)butyl]morpholine: Morpholine ring instead of piperidine.
These compounds share similar chemical properties but differ in their specific interactions and biological activities, highlighting the uniqueness of this compound.
Propriétés
IUPAC Name |
1-[4-(2,5-dichlorophenoxy)butyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2NO/c16-13-6-7-14(17)15(12-13)19-11-5-4-10-18-8-2-1-3-9-18/h6-7,12H,1-5,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYIQVFKWDCCGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCOC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47197046 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


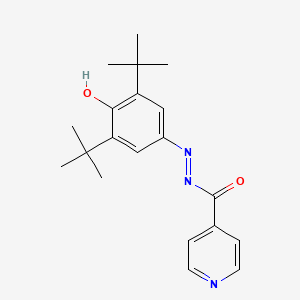
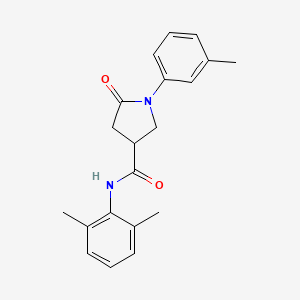
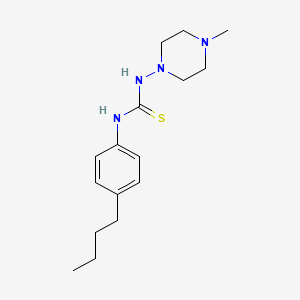
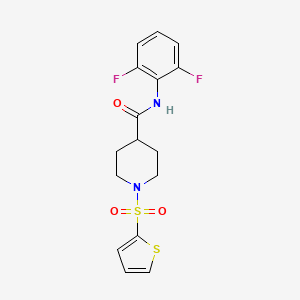
![N-(bicyclo[2.2.1]hept-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4831341.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide](/img/structure/B4831346.png)
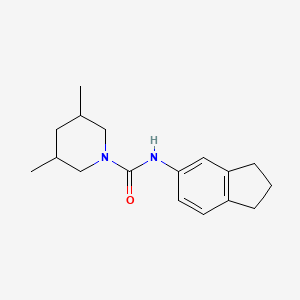
![N-[3-CARBAMOYL-4-(2,4-DICHLOROPHENYL)-2-THIENYL]-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B4831362.png)
![3-(4-fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4831368.png)
![(5Z)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHYLPIPERIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE](/img/structure/B4831371.png)
![(2-CHLORO-6-FLUOROPHENYL)[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE](/img/structure/B4831374.png)
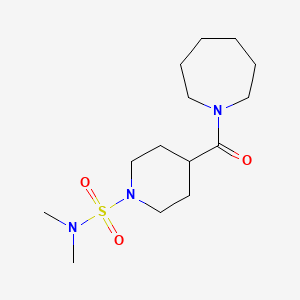
![1-[(dimethylamino)sulfonyl]-N-[4-(1-piperidinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B4831380.png)
